

3-(1-Piperidinylmethyl)phenol chemical properties and structure

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Compound of Interest

Compound Name: 3-(1-Piperidinylmethyl)phenol

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An In-Depth Technical Guide to **3-(1-Piperidinylmethyl)phenol**: Structure, Properties, and Synthesis

Introduction

3-(1-Piperidinylmethyl)phenol is a substituted phenolic compound featuring a piperidinylmethyl group at the meta position of the benzene ring. As a Mannich base derivative, it represents a valuable molecular scaffold and a versatile intermediate in the synthesis of more complex chemical entities. The convergence of the phenolic hydroxyl group and the basic piperidine nitrogen within its structure imparts a unique combination of physicochemical properties, making it a subject of interest for researchers in medicinal chemistry and materials science. This guide provides a detailed examination of its chemical structure, core properties, synthesis methodologies with mechanistic insights, and safety considerations, tailored for professionals in research and drug development.

Chemical Structure and Identification

The fundamental architecture of **3-(1-Piperidinylmethyl)phenol** consists of a phenol core where a hydrogen atom at the C3 position is substituted with a methylene bridge linked to the nitrogen atom of a piperidine ring.

Key Identifiers:

- IUPAC Name: 3-(Piperidin-1-ylmethyl)phenol

- CAS Number: 73279-04-6[1][2]
- Molecular Formula: C₁₂H₁₇NO[1][2]
- Molecular Weight: 191.27 g/mol [1][2]

Caption: Chemical structure of **3-(1-Piperidinylmethyl)phenol**.

Physicochemical Properties

The physical and chemical characteristics of **3-(1-Piperidinylmethyl)phenol** are summarized below. These properties are crucial for designing experimental conditions for its use in synthesis, formulation, and biological assays.

Property	Value	Source(s)
Physical Form	White to almost white powder or crystal	[1]
Melting Point	137-138°C	[1][2]
Boiling Point (Predicted)	308.1 ± 17.0 °C	[1]
Density (Predicted)	1.097 ± 0.06 g/cm ³	[1]
pKa (Predicted)	9.97 ± 0.10	[1]
Solubility	Soluble in Methanol	[1]

Synthesis and Mechanistic Considerations

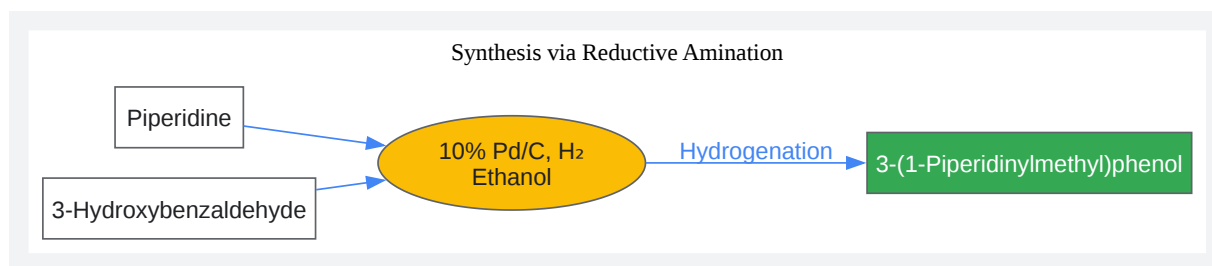
The synthesis of substituted phenols is a cornerstone of organic chemistry. While the Mannich reaction is a classic method for the aminomethylation of phenols, the directing effect of the hydroxyl group strongly favors substitution at the ortho and para positions.[3] Therefore, achieving high yields of the meta isomer, **3-(1-Piperidinylmethyl)phenol**, requires an alternative synthetic strategy that circumvents this regiochemical challenge.

A robust and effective method is the reductive amination of 3-hydroxybenzaldehyde with piperidine. This approach precisely controls the position of the substituent by starting with a

precursor where the substitution pattern is already established.

The reaction proceeds in two conceptual steps:

- Imine Formation: The piperidine nitrogen acts as a nucleophile, attacking the carbonyl carbon of 3-hydroxybenzaldehyde. Subsequent dehydration forms an intermediate iminium ion.
- Reduction: The iminium ion is then reduced to the corresponding amine. This is typically achieved through catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C).[4]



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Caption: Workflow for the synthesis of **3-(1-Piperidinylmethyl)phenol**.

Experimental Protocol: Synthesis via Reductive Amination[5]

This protocol is adapted from established literature for the synthesis of **3-(1-Piperidinylmethyl)phenol**.

Materials:

- 3-Hydroxybenzaldehyde (15 g)
- Piperidine (15 ml)

- Ethanol (500 ml)
- 10% Palladium on carbon (Pd/C) catalyst
- Light petroleum (b.p. 60-80°C)

Procedure:

- **Reaction Setup:** In a suitable hydrogenation vessel, combine 3-hydroxybenzaldehyde (15 g) and piperidine (15 ml) in ethanol (500 ml).
- **Catalyst Addition:** Carefully add the 10% Pd/C catalyst to the mixture.
 - **Causality Note:** Pd/C is a highly efficient heterogeneous catalyst for the reduction of imines to amines under hydrogen pressure.
- **Hydrogenation:** Subject the mixture to hydrogenation according to standard laboratory procedures until the uptake of hydrogen ceases.
- **Catalyst Removal:** Once the reaction is complete, remove the Pd/C catalyst by filtration through a pad of celite.
 - **Causality Note:** Filtration is necessary to remove the solid catalyst from the reaction mixture, preventing it from interfering with the product isolation.
- **Solvent Evaporation:** Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product as a residue.
- **Purification:** Triturate the residue with light petroleum (b.p. 60-80°C).
 - **Causality Note:** Trituration with a non-polar solvent like light petroleum helps to remove non-polar impurities and induces crystallization of the more polar product, resulting in a purified solid.
- **Isolation:** Collect the resulting solid product by filtration and dry under vacuum.

Applications in Drug Development

The structural motifs present in **3-(1-Piperidinylmethyl)phenol** are of significant interest in medicinal chemistry.

- **Phenolic Moiety:** The phenol group is a common feature in a vast number of pharmaceuticals and natural products, acting as a hydrogen bond donor and acceptor, which can be critical for binding to biological targets.^[5]
- **Piperidine Ring:** The piperidine scaffold is one of the most prevalent nitrogen-containing heterocycles found in FDA-approved drugs and natural alkaloids.^[6] It often imparts favorable pharmacokinetic properties, such as improved solubility and bioavailability.

This compound serves as a key building block for synthesizing more elaborate molecules. For instance, its structure is related to impurities found in the development of drugs like Roxatidine^[1] and can be a precursor for novel 1,3,4-oxadiazole derivatives with potential biological activities.^[7] Its utility lies in providing a stable scaffold that can be further functionalized at the phenolic hydroxyl group or the aromatic ring to explore structure-activity relationships in drug discovery programs.

Safety and Handling

As a substituted phenol and amine, **3-(1-Piperidinylmethyl)phenol** requires careful handling in a laboratory setting.

GHS Hazard Classification:^{[1][8]}

- Pictogram: GHS07 (Exclamation Mark)
- Signal Word: Warning
- Hazard Statements:
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.

Precautionary Measures:^{[1][8]}

- **Handling:** Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- **Storage:** Store in a tightly sealed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
- **Disposal:** Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

3-(1-Piperidinylmethyl)phenol is a chemically significant compound whose synthesis highlights important principles of regioselectivity in aromatic substitution. Its structure, combining the key pharmacophores of phenol and piperidine, makes it a valuable intermediate for the synthesis of potentially bioactive molecules. The reliable reductive amination pathway provides a practical route to this meta-substituted isomer, enabling its use in further chemical exploration. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for researchers and scientists aiming to leverage this versatile building block in drug discovery and materials science.

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